6-Hydroxynicotinonitrile
Overview
Description
6-Hydroxynicotinonitrile is an organic compound with the molecular formula C6H4N2O It features a pyridine ring substituted with a hydroxyl group at the 6th position and a nitrile group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Hydroxynicotinonitrile can be synthesized through several methods. One common approach involves the hydroxylation of nicotinonitrile. This process typically requires a catalyst and specific reaction conditions to ensure the selective introduction of the hydroxyl group at the desired position on the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve the use of genetically engineered microorganisms. For instance, Agrobacterium tumefaciens S33 has been used to convert nicotine from tobacco waste into this compound through a biocatalytic process. This method is considered environmentally friendly and efficient .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxynicotinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Acidic or basic catalysts can facilitate the substitution reactions.
Major Products:
Oxidation: 6-Hydroxynicotinoic acid.
Reduction: 6-Aminonicotinonitrile.
Substitution: Various ethers and esters depending on the substituent introduced.
Scientific Research Applications
6-Hydroxynicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways involving pyridine derivatives.
Mechanism of Action
The mechanism of action of 6-Hydroxynicotinonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups allow it to participate in hydrogen bonding and nucleophilic reactions, which can affect various biological processes. For example, it may influence the activity of enzymes involved in the metabolism of pyridine derivatives.
Comparison with Similar Compounds
6-Hydroxynicotinic acid: Similar structure but with a carboxyl group instead of a nitrile group.
6-Aminonicotinonitrile: Similar structure but with an amino group instead of a hydroxyl group.
Nicotinonitrile: Lacks the hydroxyl group.
Uniqueness: 6-Hydroxynicotinonitrile is unique due to the presence of both a hydroxyl and a nitrile group on the pyridine ring. This combination allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
6-oxo-1H-pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c7-3-5-1-2-6(9)8-4-5/h1-2,4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQUUHVUQQFTGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70915298 | |
Record name | 6-Oxo-1,6-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70915298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94805-52-4 | |
Record name | 1,6-Dihydro-6-oxo-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94805-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Oxo-1,6-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70915298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Hydroxynicotinonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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